2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
Overview
Description
GKT136901 is a dual inhibitor of NADPH oxidase 1 (NOX1) and NOX4 (Kis = 160 and 165 nM, respectively). It is selective for NOX1 and NOX4 over NOX2 and xanthine oxidase (Kis = 1,530 and >30,000 nM, respectively), as well as over a panel of 18 enzymes and ion channels at 10 µM. GKT136901 (0.1, 1, and 10 µM) scavenges peroxynitrite radicals, as well as prevents the nitration and dimerization of α-synuclein, in cell-free assays. It prevents peroxynitrite-induced cell death of differentiated LUHMES cells when used at a concentration of 10 µM.
Novel NOX1/4 inhibitor, blocking tumor angiogenesis through a PPARα mediated mechanism and selective scavenging of peroxynitrite (PON)
GKT136901 is a NOX1/4 inhibitor. It acts by blocking tumor angiogenesis through a PPARα mediated mechanism and selective scavenging of peroxynitrite (PON).
Scientific Research Applications
Synthesis and Antifungal Activity
Research has been conducted on the synthesis and antifungal activity of novel polyheterocyclic compounds, including those containing fused 1,2,4-triazine moieties, derived from similar core structures. These studies often focus on creating new compounds with potential antifungal properties through various chemical reactions and testing their biological activity against different fungal strains (Ibrahim et al., 2008).
Ultrasound-Promoted Synthesis
A convenient ultrasound-promoted synthesis technique has been developed for the regioselective creation of fused polycyclic compounds, such as 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines, from simple precursors. This method offers advantages in terms of reaction speed and yield, demonstrating the potential for efficient synthesis of complex heterocyclic compounds (Nikpassand et al., 2010).
Optical and Electronic Properties
Studies on the structural, optical, and electronic properties of pyrazolo pyridine derivatives have been conducted, providing insights into their potential applications in materials science, such as in the development of heterojunctions and photosensors. These investigations often involve characterizing the compounds' molecular structures, thermal stability, and optical functions to explore their suitability for various technological applications (Zedan et al., 2020).
Supramolecular Assemblies
Research into the self-assembly of chalcones and substituted diazo-β-diketones, including pyridyl derivatives, has led to the construction of supramolecular architectures. These studies highlight the role of non-covalent interactions in forming complex structures with potential applications in molecular recognition, catalysis, and materials science (Prajapati et al., 2008).
properties
IUPAC Name |
2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2/c1-12-18-15(10-17(25)23(12)11-13-6-4-5-9-21-13)22-24(19(18)26)16-8-3-2-7-14(16)20/h2-10,22H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKYHHFCPXKFIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=O)N1CC3=CC=CC=N3)NN(C2=O)C4=CC=CC=C4Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588686 | |
Record name | 2-(2-Chlorophenyl)-4-methyl-5-[(pyridin-2-yl)methyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione | |
CAS RN |
955272-06-7 | |
Record name | GKT-136901 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0955272067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Chlorophenyl)-4-methyl-5-[(pyridin-2-yl)methyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GKT-136901 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH3KL5M2VQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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